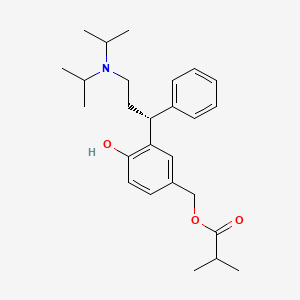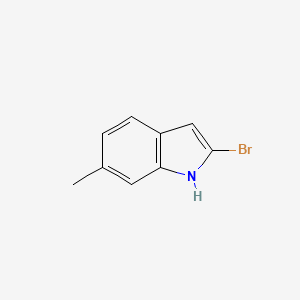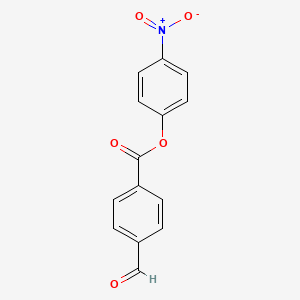
4-Nitrophenyl 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-formylbenzoate is an organic compound that features both a nitrophenyl group and a formylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 4-formylbenzoate can be synthesized through the esterification of 4-nitrophenol with 4-formylbenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-formylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-formylbenzoic acid.
Substitution: The formyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products Formed
Reduction: 4-Aminophenyl 4-formylbenzoate.
Hydrolysis: 4-Nitrophenol and 4-formylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-formylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-formylbenzoate involves its ability to undergo various chemical reactions, which can be exploited in different applications. For example, its reduction to 4-aminophenyl 4-formylbenzoate can be used in the synthesis of pharmaceuticals. The compound’s reactivity is primarily due to the presence of the nitro and formyl groups, which are susceptible to reduction and nucleophilic substitution, respectively .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the formylbenzoate group.
4-Formylbenzoic acid: Contains the formylbenzoate group but lacks the nitrophenyl group.
4-Aminophenyl 4-formylbenzoate: A reduced form of 4-Nitrophenyl 4-formylbenzoate.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and formylbenzoate groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C14H9NO5 |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-formylbenzoate |
InChI |
InChI=1S/C14H9NO5/c16-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)15(18)19/h1-9H |
InChI Key |
DRPWQWRXUPSARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


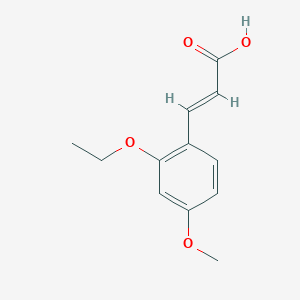

![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)


![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
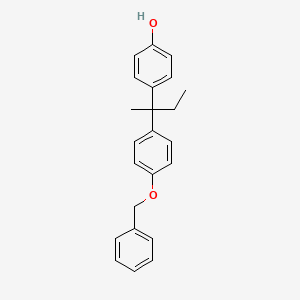
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)

![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)


